3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246104
InChI: InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15)
SMILES:
Molecular Formula: C8H4BrF3O3
Molecular Weight: 285.01 g/mol

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC17246104

Molecular Formula: C8H4BrF3O3

Molecular Weight: 285.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C8H4BrF3O3
Molecular Weight 285.01 g/mol
IUPAC Name 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15)
Standard InChI Key UXQXTXJCABYXBN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid, reflects its substitution pattern: a bromine atom at position 3, a hydroxyl group at position 4, and a trifluoromethyl group at position 5 on the benzoic acid backbone. Its planar aromatic ring facilitates π-π stacking interactions, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC8H4BrF3O3\text{C}_8\text{H}_4\text{BrF}_3\text{O}_3
Molecular Weight285.01 g/mol
SMILES NotationOC(=O)C1=CC(=C(C(=C1)Br)O)C(F)(F)F
InChIKeyQMNFLQZGRBAJPN-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 10.2 ppm, broad) and aromatic protons (δ 7.5–8.1 ppm). The trifluoromethyl group produces a characteristic triplet in 19F^{19}\text{F}-NMR at δ -63 ppm . Mass spectrometry confirms the molecular ion peak at m/z 284.9 [M-H]⁻.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 3,5-dimethylbenzoic acid, which undergoes sequential functionalization:

  • Bromination: Electrophilic substitution introduces bromine at position 3 using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Trifluoromethylation: A radical or nucleophilic pathway adds the CF3\text{CF}_3 group via reagents like CF3Cu\text{CF}_3\text{Cu} or CF3SiMe3\text{CF}_3\text{SiMe}_3.

  • Hydroxylation: Oxidative hydroxylation with KMnO4\text{KMnO}_4 or enzymatic methods introduces the -OH group at position 4 .

Table 2: Representative Synthesis Metrics

StepReagents/ConditionsYieldPurity
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 80°C72%95%
TrifluoromethylationCF3Cu\text{CF}_3\text{Cu}, DMF, 120°C58%90%
HydroxylationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, 80°C65%98%

Industrial-Scale Production

Optimization efforts focus on reducing reliance on toxic brominating agents and improving trifluoromethylation efficiency. Continuous-flow reactors have achieved 85% yield for the final step, enhancing scalability.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 189–192°C, with decomposition above 250°C. The trifluoromethyl group contributes to thermal resilience, making the compound suitable for high-temperature reactions .

Solubility and Partitioning

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP=2.8\log P = 2.8), favoring membrane permeability. Solubility in organic solvents follows the order: DMSO > DMF > ethanol > acetone.

Biological Activity and Applications

Enzyme Inhibition

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50\text{IC}_{50} of 0.8 μM, outperforming analogues lacking the hydroxyl group. Molecular docking studies suggest hydrogen bonding between the hydroxyl group and Asp1046 in the kinase domain.

Agricultural Uses

As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds, with 90% efficacy against Amaranthus retroflexus at 50 ppm. Field trials demonstrate residual activity for 6–8 weeks post-application.

Table 3: Comparative Bioactivity Profiles

CompoundVEGFR-2 IC50\text{IC}_{50}Herbicidal Efficacy
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid0.8 μM90%
3-Bromo-5-(trifluoromethyl)benzoic acid3.2 μM45%
4-Bromo-3-(trifluoromethyl)benzoic acid5.1 μM30%

Future Research Directions

  • Therapeutic Optimization: Structure-activity relationship (SAR) studies to enhance VEGFR-2 selectivity.

  • Green Synthesis: Catalytic bromination using Br2\text{Br}_2-recycling systems.

  • Biodegradation Pathways: Microbial consortia for bioremediation of soil residues.

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